2-(4-Methylpyridin-3-yl)propan-2-ol
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Overview
Description
2-(4-Methylpyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring a methyl group at the 4-position and a hydroxyl group at the 2-position of the propan-2-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpyridin-3-yl)propan-2-ol typically involves the reaction of 4-methylpyridine with acetone under specific conditions. The process can be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is essential to achieve high-quality products suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylpyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-(4-Methylpyridin-3-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methyl group may affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
- 3-(2-Methylpyridin-4-yl)propan-1-ol
- 2-(4-Methylpyridin-2-yl)propan-2-ol
- 2-Isopropyl-4-methyl-3-pyridinamine
Comparison: Compared to similar compounds, 2-(4-Methylpyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the hydroxyl group at the 2-position of the propan-2-ol side chain distinguishes it from other derivatives, affecting its solubility and interaction with other molecules .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-10-6-8(7)9(2,3)11/h4-6,11H,1-3H3 |
InChI Key |
TZSGRIOYPLUYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)(C)O |
Origin of Product |
United States |
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